Cas no 1408075-00-2 (2-oxa-6-azaspiro[3.4]octane; oxalic acid)
2-oxa-6-azaspiro[3.4]octane; oxalic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxa-6-azaspiro[3.4]octane oxalate
- 2-Oxa-6-azaspiro[3.4]octane oxalate (2:1)
- 2-oxa-6-azaspiro[3.4]octane; oxalic acid
- BCXRHUMGWMWGLN-UHFFFAOYSA-N
- CS-0053765
- 1408075-00-2
- AS-32747
- DB-423610
- 2-oxa-7-azaspiro[3.4]octane;oxalic acid
- 2-Oxa-6-azaspiro[3.4]octane oxalic acid
- 2-Oxa-6-azaspiro[3.4]octane, ethanedioate (1:1)
- MFCD22123302
- 2-Oxa-6-azaspiro[3.4]octane, ethanedioate
- AKOS024015881
- DB-093865
- PB37815
- 1433363-28-0
- SY027608
- SCHEMBL14911766
- 2-oxa-6-azaspiro[3.4]octaneoxalate
-
- MDL: MFCD22422280
- Inchi: 1S/C6H11NO.C2H2O4/c1-2-7-3-6(1)4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
- InChI Key: BCXRHUMGWMWGLN-UHFFFAOYSA-N
- SMILES: O1CC2(C1)CNCC2.OC(C(=O)O)=O
Computed Properties
- Exact Mass: 203.07937252g/mol
- Monoisotopic Mass: 203.07937252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.9Ų
2-oxa-6-azaspiro[3.4]octane; oxalic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A607505-10mg |
2-Oxa-6-Azaspiro[3.4]Octane Oxalate |
1408075-00-2 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A607505-50mg |
2-Oxa-6-Azaspiro[3.4]Octane Oxalate |
1408075-00-2 | 50mg |
$ 185.00 | 2022-06-08 | ||
| TRC | A607505-100mg |
2-Oxa-6-Azaspiro[3.4]Octane Oxalate |
1408075-00-2 | 100mg |
$ 275.00 | 2022-06-08 | ||
| Alichem | A289000311-1g |
2-Oxa-6-azaspiro[3.4]octane oxalate |
1408075-00-2 | 95% | 1g |
529.00 USD | 2021-06-15 | |
| BAI LING WEI Technology Co., Ltd. | 1581759-50MG |
2-Oxa-6-azaspiro[3.4]octane hemioxalate, 97% |
1408075-00-2 | 97% | 50MG |
¥ 890 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 1581759-250MG |
2-Oxa-6-azaspiro[3.4]octane hemioxalate, 97% |
1408075-00-2 | 97% | 250MG |
¥ 2640 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O882653-1g |
2-Oxa-6-azaspiro[3.4]octane oxalate |
1408075-00-2 | 97% | 1g |
¥9,509.00 | 2022-09-01 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02701-5g |
2-Oxa-6-azaspiro[3.4]octane hemioxalate |
1408075-00-2 | 95% | 5g |
$1800 | 2023-09-07 | |
| Chemenu | CM106903-1g |
2-oxa-6-azaspiro[3.4]octane oxalate |
1408075-00-2 | 95% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM106903-100mg |
2-oxa-6-azaspiro[3.4]octane oxalate |
1408075-00-2 | 95% | 100mg |
$*** | 2023-03-30 |
2-oxa-6-azaspiro[3.4]octane; oxalic acid Suppliers
2-oxa-6-azaspiro[3.4]octane; oxalic acid Related Literature
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 2-oxa-6-azaspiro[3.4]octane; oxalic acid
2-Oxa-6-Azaspiro[3.4]Octane and Oxalic Acid: A Comprehensive Overview
2-Oxa-6-Azaspiro[3.4]Octane is a unique spiro compound with a fused ring structure, combining an oxygen atom in the 2-position and a nitrogen atom in the 6-position of the spiro system. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile properties and potential applications. The spiro structure of 2-Oxa-6-Azaspiro[3.4]Octane provides it with distinct electronic and steric characteristics, making it an ideal candidate for various chemical transformations and functionalization studies.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-Oxa-6-Azaspiro[3.4]Octane through a variety of approaches, including ring-closing metathesis, cyclization reactions, and multi-component synthesis strategies. These methods have not only improved the yield and purity of the compound but also opened new avenues for its structural diversification. For instance, researchers have successfully incorporated functional groups such as hydroxyl, amino, and ester groups into the spiro framework, thereby enhancing its reactivity and applicability in drug design.
On the other hand, Oxalic Acid, with its CAS number 1408075-00-2, is a dicarboxylic acid that has been extensively studied for its role in various biochemical pathways and industrial applications. It is commonly used as a chelating agent, a reducing agent, and a precursor for the synthesis of other organic compounds. Recent studies have highlighted its potential as a key intermediate in the production of biodegradable polymers and bioactive molecules.
The combination of 2-Oxa-6-Azaspiro[3.4]Octane and Oxalic Acid has been explored in several research contexts, particularly in the development of novel materials with tailored properties. For example, researchers have utilized these compounds to synthesize hybrid materials that exhibit enhanced mechanical strength, thermal stability, and optical properties. These materials hold promise for applications in electronics, optoelectronics, and advanced composites.
In terms of pharmacological applications, 2-Oxa-6-Azaspiro[3.4]Octane has been investigated as a potential lead compound for drug discovery due to its ability to interact with various biological targets such as enzymes and receptors. Recent studies have demonstrated its efficacy as an inhibitor of certain kinases involved in cancer progression, suggesting its potential as an anti-cancer agent.
Moreover, Oxalic Acid has been found to play a critical role in metalloenzyme catalysis and metalloprotein function. Its ability to coordinate with metal ions makes it an essential component in various biochemical processes, including photosynthesis and nitrogen fixation.
From an environmental perspective, both compounds have been studied for their roles in bioremediation processes. For instance, Oxalic Acid has been used as a chelating agent to remove heavy metals from contaminated soil and water systems.
In conclusion, 2-Oxa-6-Azaspiro[3.4]Octane and Oxalic Acid are two distinct yet interconnected compounds that continue to captivate researchers across multiple disciplines due to their unique properties and diverse applications.
1408075-00-2 (2-oxa-6-azaspiro[3.4]octane; oxalic acid) Related Products
- 1408075-68-2(8-Oxa-2-Aza-Spiro4.5Decane Oxalate)
- 1392804-58-8(6-Oxa-2-aza-spiro3.4octane oxalate)
- 1651840-84-4(8-oxa-2-azaspiro[4.5]decane hemioxalate)
- 1389264-15-6(6-oxa-2-azaspiro[3.5]nonane;oxalic Acid)
- 1159599-99-1(2-oxa-6-azaspiro[3.3]heptane; oxalic acid)
- 1588441-03-5(2-Oxa-8-azaspiro4.5decane Oxalate)
- 1379811-94-5(2-oxa-7-azaspiro[3.5]nonane; oxalic acid)
- 1366396-42-0(2-Oxa-6-Azaspiro3.5Nonane Oxalate)
- 1429056-28-9(2-Oxa-7-azaspiro[3.5]nonane hemioxalate)
- 1045709-32-7(2-oxa-6-azaspiro[3.3]heptane hemioxalate)